molecular formula C12H11Cl2NO5S B7766745 [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate CAS No. 85030-58-6

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate

Cat. No.: B7766745
CAS No.: 85030-58-6
M. Wt: 352.2 g/mol
InChI Key: PMZYNKGDGNFNQV-UHFFFAOYSA-N
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Description

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate is an ionic compound comprising a substituted phenylazanium cation and a hydrogen sulfate anion. The cation features a phenyl ring substituted with a chlorine atom at position 5, a 4-chlorophenoxy group at position 2, and an azanium (-NH₃⁺) group. The hydrogen sulfate (HSO₄⁻) serves as the counterion, enhancing solubility in polar solvents due to its ionic nature.

Properties

CAS No.

85030-58-6

Molecular Formula

C12H11Cl2NO5S

Molecular Weight

352.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)aniline;sulfuric acid

InChI

InChI=1S/C12H9Cl2NO.H2O4S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;1-5(2,3)4/h1-7H,15H2;(H2,1,2,3,4)

InChI Key

PMZYNKGDGNFNQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.OS(=O)(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)phenol with an appropriate amine under acidic conditions to form the azanium ion. The resulting compound is then treated with sulfuric acid to yield the hydrogen sulfate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the formation of new phenoxy or amino-substituted compounds .

Scientific Research Applications

[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately leading to cell death. This mechanism is particularly effective against bacteria and fungi, making it a valuable compound in antimicrobial research .

Comparison with Similar Compounds

Insights :

  • The sulfate counterion likely lowers the melting point of the target compound compared to non-ionic analogs (e.g., ethanones with m.p. >100°C) .
  • Aromatic chlorination and phenoxy groups contribute to thermal stability across analogs .

Key Differences :

  • The target compound requires quaternization and salt formation, unlike neutral analogs .

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